molecular formula C6H7NO3 B1230291 5-(Aminomethyl)furan-2-carboxylic acid CAS No. 934-65-6

5-(Aminomethyl)furan-2-carboxylic acid

Cat. No. B1230291
CAS RN: 934-65-6
M. Wt: 141.12 g/mol
InChI Key: FUHVYJBSPHDDNU-UHFFFAOYSA-N
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Description

5-(Aminomethyl)furan-2-carboxylic acid is a chemical compound with promising applications due to its unique structure and properties. It serves as a key intermediate in the synthesis of biobased polymers and other chemical products. Its relevance has grown in the context of green chemistry and sustainable materials science.

Synthesis Analysis

The synthesis of related furan compounds has been explored through various methods. For instance, Xu et al. (2018) described an efficient synthesis of 2,5-bis(aminomethyl)furan from biomass-derived 2,5-diformylfuran dioxime, achieving high selectivity and yield under controlled reaction pathways over Rh/HZSM-5 catalysts (Xu et al., 2018).

Molecular Structure Analysis

The molecular structure of furan derivatives has been characterized in various studies. Chakraborty et al. (2002) synthesized a novel cyclic oligopeptide based on 5-(aminomethyl)-2-furancarboxylic acid, demonstrating its potential as an excellent receptor for carboxylate binding, showcasing the versatility of furan-based compounds in complex molecular architectures (Chakraborty et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives have been extensively studied. For example, Hofmann (1998) identified colored compounds formed by Maillard-type reactions from furan-2-carboxaldehyde and amino acids, highlighting the reactivity and potential for generating novel compounds with specific properties (Hofmann, 1998).

Physical Properties Analysis

The physical properties of furan-based polyesters, such as those synthesized from 2,5-bis(hydroxymethyl)furan, have been characterized, showing their potential in replacing traditional petrochemical-derived materials (Jiang et al., 2014).

Chemical Properties Analysis

The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid demonstrates the chemical versatility and potential of furan derivatives for producing valuable biobased chemicals (Dijkman et al., 2014).

Safety and Hazards

  • Precautionary Statements : Avoid inhalation, contact with eyes, and skin exposure. Handle with proper protective measures .

Future Directions

: Sigma-Aldrich: 5-(Aminomethyl)furan-2-carboxylic acid : Reductive Amination of 5-Formyl-2-furancarboxylic Acid and its Dimethylacetal Form to 5-Aminomethylfuran Carboxylic Acid : Reductive amination of 5-formyl-2-furancarboxylic acid to 5-aminomethylfuran carboxylic acid : Chemsrc: 5-Aminomethyl-furan-2-carboxylic acid

properties

IUPAC Name

5-(aminomethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHVYJBSPHDDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50918464
Record name 5-(Aminomethyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

934-65-6
Record name 5-(Aminomethyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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